5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Description
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClFN/c12-8-2-3-9(10(14)5-8)7-1-4-11(13)15-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBYKOVETRKCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263415 | |
| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-49-0 | |
| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Chloro-5-halopyridine Intermediates
A well-documented route involves selective halogenation of substituted aminopyridines, followed by diazotization and halogen substitution to yield 2-chloro-5-bromopyridine derivatives.
- Method Example: Starting from 2-amino-4-chloropyridine, bromination using N-bromo-succinimide (NBS) in methylene dichloride at 0 °C yields a 5-bromo intermediate with >80% yield. Subsequent diazotization with sodium nitrite in hydrochloric acid at -30 °C followed by treatment with cuprous chloride introduces chlorine at position 2, producing 2,4-dichloro-5-bromopyridine with total recovery >50%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | NBS, CH2Cl2, 0 °C, 30 min | >80 | TLC monitored, extraction and drying |
| Diazotization | NaNO2, HCl, -30 °C, 1 h | - | Formation of diazonium salt |
| Chlorination | CuCl, room temp | >50 | Column chromatography purification |
This method provides a reliable halogenated pyridine intermediate that can be further functionalized.
Introduction of 4-Bromo-2-fluorophenyl Group
The aryl substitution at the 5-position of chloropyridine can be achieved via cross-coupling reactions such as Suzuki or Negishi coupling, using appropriately substituted arylboronic acids or organozinc reagents.
Typical Approach: Coupling 5-bromo-2-chloropyridine with 4-bromo-2-fluorophenyl boronic acid under palladium catalysis.
Catalysts and Conditions: Pd(PPh3)4 or Pd(dppf)Cl2, base such as K2CO3 or Cs2CO3, in solvents like dioxane or toluene, under inert atmosphere at 80–100 °C for several hours.
Outcome: Formation of 5-(4-bromo-2-fluorophenyl)-2-chloropyridine with high regioselectivity and yields often above 70%.
| Reaction Parameter | Typical Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Catalyst | Pd(PPh3)4, 2–5 mol% | High activity, good selectivity |
| Base | K2CO3, Cs2CO3 | Facilitates coupling |
| Solvent | Dioxane, Toluene | Good solubility and reaction rate |
| Temperature | 80–100 °C | Optimal for coupling |
| Time | 6–12 hours | Complete conversion |
Alternative One-Step Halogenation Methods
Recent patents describe one-step halogenation methods for related pyrimidine and pyridine derivatives using oxidative halogenation:
Use of hydroxypyrimidine or hydroxy-substituted heterocycles treated with hydrogen peroxide and halogenating agents (e.g., phosphorus trichloride or bromide sources) under controlled heat treatment can directly afford halogenated pyridine derivatives.
While this method is more common for simpler halogenated pyrimidines, it may be adapted for preparing chloropyridine intermediates with subsequent aryl substitution.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. Bromination of 2-amino-4-chloropyridine | NBS bromination in CH2Cl2 at 0 °C | NBS, methylene dichloride, 0 °C | >80 | Intermediate for diazotization |
| 2. Diazotization and chlorination | NaNO2/HCl diazotization at -30 °C, CuCl substitution | Sodium nitrite, HCl, CuCl | >50 | Produces 2,4-dichloro-5-bromopyridine |
| 3. Cross-coupling with 4-bromo-2-fluorophenyl boronic acid | Pd-catalyzed Suzuki coupling | Pd(PPh3)4, K2CO3, dioxane, 80–100 °C | 70–90 | Forms target this compound |
| 4. One-step oxidative halogenation (alternative) | Hydroxypyrimidine + H2O2 + PCl3 under heat | Hydrogen peroxide, phosphorus trichloride | Variable | Potential adaptation for chloropyridine synthesis |
Research Findings and Notes
The bromination of aminopyridines using NBS is a mild and effective method, minimizing over-bromination and preserving other sensitive substituents.
Diazotization followed by Sandmeyer-type halogenation (CuCl) is a classical route to selectively install chlorine at pyridine ring positions.
Suzuki coupling is the preferred method for aryl substitution due to its tolerance of various functional groups and high yields[general organic synthesis knowledge].
One-step oxidative halogenation methods are emerging but require careful optimization to avoid side reactions and ensure regioselectivity.
Purification typically involves extraction, washing with salt solutions, drying over sodium sulfate, and column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups at the bromo and chloro positions.
Scientific Research Applications
Chemistry: In chemistry, 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine: In the field of medicine, derivatives of this compound are being explored for their pharmacological properties. They may have applications in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine with analogues:
Table 1: Structural and Physical Properties
Key Observations :
Functional Group Impact
- 2-Chloro Substituent : Enhances metabolic stability but may increase toxicity risks .
- 4-Bromo-2-fluorophenyl Group : Improves target binding affinity, as seen in vandetanib’s efficacy against tumors .
- Formyl Group (in 2-Chloro-5-fluoro-4-formylpyridine) : Increases reactivity for further derivatization, useful in synthesizing Schiff bases or hydrazones .
Biological Activity
5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with bromine, fluorine, and chlorine atoms. The molecular formula for this compound is C11H7BrClF. Its halogen substituents contribute significantly to its chemical reactivity and potential biological applications.
The synthesis of this compound can be achieved through various methods, including cross-coupling reactions such as the Suzuki-Miyaura coupling reaction. In these reactions, the compound can react with arylboronic acids in the presence of palladium catalysts to yield biaryl compounds. The efficiency of these reactions is influenced by factors such as temperature and solvent choice.
Anti-Thrombolytic Properties
Research has indicated that derivatives of this compound exhibit moderate anti-thrombolytic properties. For instance, one study demonstrated that specific derivatives could inhibit clot formation in human blood, with varying degrees of efficacy . The anti-thrombolytic activity of these compounds is attributed to their ability to interact with proteins involved in the coagulation cascade.
Biofilm Formation Inhibition
Another significant biological activity observed is the inhibition of biofilm formation. This property is particularly important in treating infections caused by biofilm-forming bacteria, which are often resistant to conventional antibiotics. Derivatives of this compound have shown promise in disrupting biofilm integrity, thereby enhancing the efficacy of antimicrobial agents .
Cellular Pathway Modulation
The compound has also been investigated for its effects on cellular pathways, particularly the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation. By modulating this pathway, this compound may influence various cellular processes, including apoptosis and immune response modulation.
Interaction Studies
Studies have highlighted the biochemical interactions of this compound with various enzymes and proteins. Notably, it has been shown to inhibit indoleamine-2,3-dioxygenase-1 (IDO1), an enzyme involved in tryptophan metabolism, suggesting its potential as a therapeutic agent for modulating immune responses.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-chloro-4-fluorobenzene | C7H4BrClF | Used in similar cross-coupling reactions |
| 4-Bromo-2-chloro-3-fluoropyridine | C7H4BrClF | Exhibits different biological activities |
| 5-Bromo-2-(4-fluorophenoxy)pyridine | C11H8BrFNO | Known for synthesizing neuropeptide Y receptor inhibitors |
This table illustrates the diversity within halogenated pyridine derivatives and their varying applications in chemical synthesis and biological research.
Case Studies and Research Findings
- Inhibition of L1210 Mouse Leukemia Cells : A series of novel haloethyl and piperidyl phosphoramidate analogues related to this compound were synthesized and evaluated against L1210 mouse leukemia cells. These compounds exhibited potent inhibition of cell proliferation with IC(50) values in the nanomolar range, indicating significant anti-cancer potential .
- Biofilm Inhibition Against E. coli : In another study focusing on antibacterial activity, certain derivatives displayed high efficacy against biofilm formation by E. coli strains, with inhibition values reaching up to 91.95% . This underscores the compound's potential utility in treating bacterial infections.
- Mechanistic Insights : The mechanism behind the anti-thrombolytic activity was explored through kinetic studies, revealing that specific structural features are crucial for activity. For instance, compounds with multiple halogen substituents exhibited enhanced potency compared to those with fewer halogens .
Q & A
Q. What are the recommended synthetic routes for 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple 2-chloropyridine-5-boronic acid derivatives with 4-bromo-2-fluorophenyl halides. Evidence from analogous syntheses suggests using anhydrous DMF or THF as solvents, with reaction temperatures between 80–100°C for 12–24 hours . Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Characterization by NMR (600 MHz, CD₃OD or CDCl₃) and LC-MS to confirm purity (>95%) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : Assign peaks using deuterated solvents (e.g., CD₃OD) and reference coupling constants (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling syntheses?
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Catalyst | Test PdCl₂(dppf) vs. Pd(PPh₃)₄; higher yields reported with Buchwald-Hartwig ligands | |
| Solvent | Compare DMF (polar aprotic) vs. toluene (non-polar); adjust for substrate solubility | |
| Temperature | Screen 60–120°C; microwave-assisted synthesis may reduce time and improve efficiency |
Data Contradiction Note : Conflicting reports on ideal solvents (DMF vs. THF) require empirical validation for specific substrates.
Q. How to resolve discrepancies in reported pharmacological activities?
- In vitro vs. in vivo models : For neuropathic pain targets (e.g., nicotinic acetylcholine receptors), compare binding affinity (IC₅₀) in cell assays vs. efficacy in rodent models. ABT-594, a structurally related 2-chloropyridine, showed 79% efficacy in vivo despite moderate in vitro activity .
- Mechanistic studies : Use patch-clamp electrophysiology to validate target engagement and rule off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
